molecular formula C13H21NO2 B2357866 2-[Benzyl(3-methoxypropyl)amino]ethan-1-ol CAS No. 1247750-92-0

2-[Benzyl(3-methoxypropyl)amino]ethan-1-ol

Cat. No.: B2357866
CAS No.: 1247750-92-0
M. Wt: 223.316
InChI Key: YEQPAISYEUIZES-UHFFFAOYSA-N
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Description

Contextualization within Substituted Amino Alcohol Chemistry

Substituted amino alcohols are a critically important class of organic compounds characterized by the presence of both an amino group and a hydroxyl group. scbt.com This bifunctionality makes them exceptionally versatile building blocks, or synthons, in organic synthesis. fiveable.me They serve as key intermediates in the creation of more complex molecules, including a vast number of pharmaceuticals and biologically active compounds. um.edu.mynih.gov The strategic arrangement of the amino and hydroxyl groups allows for the construction of intricate molecular architectures. fiveable.me

The synthesis of amino alcohols can be achieved through various methods, with one of the most common being the nucleophilic ring-opening of epoxides with amines. um.edu.myresearchgate.net Other synthetic strategies involve the reduction of amino acids or the asymmetric amination of ketones. frontiersin.orgtaylorandfrancis.com The presence of both a basic nitrogen center and a hydroxyl group allows these compounds to act as ligands for metal catalysts, reagents in polymer chemistry, and precursors for chiral auxiliaries in asymmetric synthesis. scbt.comum.edu.my

Structural Features and Functional Group Analysis of 2-[Benzyl(3-methoxypropyl)amino]ethan-1-ol

The molecular structure of this compound is defined by several key functional groups that dictate its chemical behavior. A detailed analysis reveals a tertiary amine, a primary alcohol, and an ether, along with benzyl (B1604629) and propyl aliphatic chains.

The core of the molecule is an ethanolamine (B43304) backbone, which is substituted on the nitrogen atom. The tertiary amine group generally acts as a nucleophile and a non-protic base. The presence of three distinct substituents on the nitrogen—a benzyl group, a 3-methoxypropyl group, and a 2-hydroxyethyl group—makes the nitrogen atom a stereocenter if the molecule is considered in specific conformations, although it is typically achiral due to rapid nitrogen inversion.

The primary alcohol (-CH₂OH) is a crucial functional group, capable of acting as a hydrogen bond donor and acceptor. fiveable.me It can be oxidized to an aldehyde or carboxylic acid, or undergo esterification and etherification reactions, providing a site for further molecular elaboration. The benzyl group, consisting of a phenyl ring attached to a methylene (B1212753) (-CH₂-) bridge, introduces aromaticity and steric bulk. It can influence the molecule's reactivity and solubility, and participates in aromatic substitution reactions. The 3-methoxypropyl group features an ether linkage (-OCH₃), which is generally stable and less reactive than other functional groups. ontosight.ai The methoxy (B1213986) group can affect the compound's lipophilicity and its ability to engage in hydrogen bonding as an acceptor. ontosight.aifiveable.me

Table 1: Functional Group Analysis of this compound
Functional GroupStructural MoietyKey Chemical Properties
Primary Alcohol-CH₂OHNucleophilic, hydrogen bond donor/acceptor, can be oxidized or derivatized.
Tertiary Amine-N(R₁)(R₂)(R₃)Basic, nucleophilic, non-protic.
Ether-OCH₃Relatively inert, hydrogen bond acceptor, influences solubility.
Benzyl Group-CH₂-C₆H₅Provides steric bulk, aromatic properties, potential for π-π stacking interactions.

Review of Related Benzyl- and Methoxypropyl-Substituted Amino Alcohols in Scholarly Literature

To infer the potential academic interest in this compound, it is useful to review scholarly work on structurally similar compounds.

N-Benzylethanolamine and N-Benzyl-N-methylethanolamine are closely related structures. N-Benzylethanolamine is used as an intermediate in the synthesis of imidazoles, which have applications as calcitonin gene-related peptide (CGRP) antagonists. chemicalbook.com Its derivatives are also explored for their pharmaceutical potential. chemicalbook.com N-Benzyl-N-methylethanolamine, which shares the N-benzyl and ethanolamine features with the target compound, has been described as a surfactant with a high capacity for adsorbing proteins, suggesting its utility in biochemical separation methods. biosynth.com Furthermore, the benzylation of the hydroxyl group in N,N-disubstituted ethanolamines is a known derivatization technique used to improve their detection by gas chromatography-mass spectrometry (GC-MS). nih.govosti.gov

On the other side of the structure, 2-((3-Methoxypropyl)amino)ethanol is a secondary amine analog that contains both the methoxypropyl and ethanolamine moieties. ontosight.ai This compound is noted for its potential applications in pharmacology and polymer chemistry, where its amine and alcohol functionalities can be leveraged for synthesizing new materials. ontosight.ai The methoxy group is a common feature in many biologically active compounds and can influence a molecule's metabolic stability and bioavailability. ontosight.ai

The combination of these structural motifs in this compound suggests its potential as an intermediate in medicinal chemistry or as a monomer in materials science, building upon the established utility of its parent structures.

Table 2: Comparison of this compound with Related Compounds
Compound NameStructureNotable Research Applications
This compoundC₆H₅CH₂N(CH₂CH₂OH)(CH₂CH₂CH₂OCH₃)(Target compound; applications inferred from related structures)
N-BenzylethanolamineC₆H₅CH₂NH(CH₂CH₂OH)Intermediate for pharmaceuticals (e.g., CGRP antagonists). chemicalbook.com
N-Benzyl-N-methylethanolamineC₆H₅CH₂N(CH₃)(CH₂CH₂OH)Surfactant for protein adsorption, chromatographic methods. biosynth.com
2-((3-Methoxypropyl)amino)ethanolCH₃OCH₂CH₂CH₂NH(CH₂CH₂OH)Potential pharmaceutical intermediate and polymer monomer. ontosight.ai

Significance of the Amino Alcohol Moiety in Organic Synthesis and Materials Science

The amino alcohol moiety is one of the most valuable functional group combinations in modern chemistry. um.edu.my This structural unit is present in a vast array of natural products and over 300,000 known compounds, including more than 80 drugs approved by the U.S. Food and Drug Administration. nih.gov

In organic synthesis, chiral amino alcohols are paramount. They are frequently used as catalysts or chiral auxiliaries to control the stereochemical outcome of reactions, enabling the enantioselective synthesis of complex target molecules. um.edu.my The ability of the amino and hydroxyl groups to coordinate with metal reagents is fundamental to their function in many catalytic processes, such as the asymmetric addition of organozinc reagents to aldehydes. um.edu.my

In materials science, the dual functionality of amino alcohols is exploited to create advanced polymers and functional materials. scbt.com They can be incorporated into polymer backbones to form poly(ester amide)s, which can yield biodegradable and biocompatible elastomers for tissue engineering applications. nih.gov The presence of both amine and hydroxyl groups allows for unique interactions that enhance material performance and stability. scbt.com Furthermore, these groups provide reactive handles for surface modification, improving adhesion or creating materials with specific functionalities for sensing or biomedical applications. scbt.commdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[benzyl(3-methoxypropyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-16-11-5-8-14(9-10-15)12-13-6-3-2-4-7-13/h2-4,6-7,15H,5,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQPAISYEUIZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN(CCO)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Benzyl 3 Methoxypropyl Amino Ethan 1 Ol

Strategic Disconnection and Retrosynthetic Analysis of 2-[Benzyl(3-methoxypropyl)amino]ethan-1-ol

Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections are at the carbon-nitrogen (C-N) bonds of the tertiary amine.

Two logical retrosynthetic pathways emerge:

Pathway A: Disconnection of the benzyl-nitrogen bond first, followed by the methoxypropyl-nitrogen bond. This approach identifies N-(3-methoxypropyl)ethanolamine as a key intermediate, which could be synthesized from ethanolamine (B43304) and 3-methoxypropyl halide or by reductive amination with 3-methoxypropanal. The final step would involve the benzylation of this intermediate.

Pathway B: Disconnection of the methoxypropyl-nitrogen bond first. This route points to N-benzylethanolamine as the key intermediate. This common intermediate can be formed via several methods, including the reaction of ethanolamine with benzyl (B1604629) chloride or the reductive amination of benzaldehyde (B42025) with ethanolamine. The subsequent step would be the alkylation of N-benzylethanolamine with a 3-methoxypropyl halide.

A third disconnection strategy involves breaking the C-C bond of the ethanolamine unit, which could conceptually lead back to an appropriately substituted amine and ethylene (B1197577) oxide. amazonaws.com This highlights the versatility of epoxide ring-opening reactions in forming amino alcohols. All three pathways suggest that the synthesis can be achieved by assembling the molecule through sequential N-alkylation steps starting from simpler amines and alcohols or their corresponding electrophiles.

Established Synthetic Routes to Analogous N-Substituted Amino Alcohols

The synthesis of molecules structurally similar to this compound is well-documented, providing a robust framework for its targeted synthesis. Key methodologies include reductive amination, epoxide ring-opening, and direct alkylation.

Reductive amination is a powerful and widely used method for forming C-N bonds. beilstein-journals.orgmdpi.com This process typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of N-benzyl amino alcohols, this often involves the reaction of an amino alcohol with benzaldehyde. The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an environmentally friendly alternative where an alcohol is transiently oxidized to an aldehyde by a catalyst; this aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the hydrogen atoms borrowed from the initial alcohol. beilstein-journals.orgacs.org This one-pot process uses alcohols as alkylating agents, with water as the only byproduct. mdpi.com Ruthenium and Iridium-based catalysts are common, though more sustainable iron-based catalysts have also been developed. acs.orgnih.gov

Catalyst SystemReducing Agent / ConditionsSubstratesYieldReference
Au/NiOIsopropylamine, 150°C, 5 atm N₂Benzyl alcohol, IsopropylamineHigh mdpi.comresearchgate.net
RuCl₂(AMPY)(DPPF)Potassium tert-butoxide, TolueneAniline derivatives, Aliphatic alcohols49-90% nih.gov
Co/ScKOH, 160°C, 20 bar NH₃Benzyl alcohol, AmmoniaHigh uni-bayreuth.de

The reaction of epoxides with nucleophiles is a fundamental transformation for creating 1,2-difunctionalized compounds, such as β-amino alcohols. researchgate.netjsynthchem.com The high ring strain of the three-membered epoxide ring allows it to be opened by a wide variety of nucleophiles, including primary and secondary amines. libretexts.orgopenstax.org

The reaction proceeds via an SN2 mechanism. jsynthchem.com Under neutral or basic conditions, the amine nucleophile attacks the less sterically hindered carbon of the epoxide. openstax.org For example, reacting a secondary amine like N-benzyl-3-methoxypropylamine with ethylene oxide would lead directly to the target molecule. The reaction can be facilitated by catalysts such as lithium perchlorate, which coordinates to the epoxide oxygen, increasing the electrophilicity of the ring carbons and enhancing reactivity and stereoselectivity. researchgate.netnih.gov

Direct N-alkylation of a pre-formed amino alcohol or a precursor amine is a straightforward approach. nih.govresearchgate.net This involves reacting the amine with an alkylating agent, such as an alkyl halide (e.g., benzyl chloride or 3-methoxypropyl chloride), in the presence of a base. However, a significant challenge with this method is controlling selectivity, as over-alkylation can occur, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. mdpi.com

A greener alternative is the use of alcohols as alkylating agents, often facilitated by "borrowing hydrogen" catalysis. researchgate.netrsc.org This method avoids the use of toxic alkyl halides and produces water as the only byproduct. beilstein-journals.org While highly effective for N-alkylation, reaction conditions must be carefully controlled to prevent competing O-alkylation at the alcohol center of the amino alcohol substrate. beilstein-journals.org

Directed Synthesis of the 3-Methoxypropyl Amine Precursor

A key starting material for the synthesis of the target molecule is 3-methoxypropylamine (B165612). A common industrial synthesis for this precursor starts with the cyanoethylation of methanol (B129727) with acrylonitrile. google.com This reaction, known as a Michael addition, yields 3-methoxypropionitrile. google.comnbinno.com

The subsequent step is the reduction of the nitrile group to a primary amine. This is typically achieved through catalytic hydrogenation using catalysts like Raney nickel or cobalt-based systems under hydrogen pressure. google.compatsnap.com This two-step process provides an efficient and scalable route to 3-methoxypropylamine from readily available feedstocks. google.compatsnap.com

StepReactantsCatalyst / ConditionsProductYieldReference
1Acrylonitrile, MethanolBase catalyst (e.g., NaOH)3-MethoxypropionitrileHigh google.com
23-Methoxypropionitrile, H₂Raney Nickel, Ethanol (B145695), 2.8 MPa3-Methoxypropylamine94.5% patsnap.com

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing the synthesis of this compound involves carefully selecting the synthetic route and fine-tuning reaction parameters to maximize yield and purity while minimizing side reactions.

If pursuing a route involving reductive amination of N-(3-methoxypropyl)ethanolamine with benzaldehyde, key variables to optimize include the choice of catalyst, reducing agent, solvent, temperature, and reaction time. For instance, in hydrogen-borrowing catalysis, screening different transition metal complexes, bases, and solvents is crucial. nih.gov The use of a sub-stoichiometric amount of a hindered base like sodium tert-butoxide has been shown to improve yield and enantioselectivity in analogous systems by preventing side reactions. nih.gov

If the chosen route is the alkylation of N-benzylethanolamine with a 3-methoxypropyl halide, optimization would focus on the base, solvent, and temperature to favor N-alkylation over O-alkylation and prevent the formation of quaternary ammonium salts. Phase-transfer catalysts can sometimes be employed to improve the efficiency of such reactions.

For the epoxide ring-opening route, optimization involves catalyst choice (e.g., Lewis acids like LiClO₄), solvent, and temperature to ensure complete reaction at a reasonable rate while maintaining regioselectivity. nih.gov The stoichiometry of the amine nucleophile is also important to drive the reaction to completion without requiring difficult purification steps.

Exploration of Green Chemistry Principles in Synthetic Pathways

The synthesis of amino alcohols has traditionally involved methods that are often at odds with the principles of green chemistry, relying on hazardous reagents, stoichiometric activators, and volatile organic solvents. Modern synthetic chemistry seeks to overcome these limitations by developing more sustainable pathways. nih.gov The core tenets of green chemistry—such as waste prevention, atom economy, use of safer solvents, energy efficiency, and catalysis—are being actively applied to the synthesis of amino alcohols. researchgate.netmsu.edugreenchemistry-toolkit.org

One promising green approach is the use of biocatalysis. Engineered enzymes, such as amine dehydrogenases (AmDHs) or imine reductases (IREDs), can catalyze the asymmetric synthesis of chiral amino alcohols with high stereoselectivity under mild, aqueous conditions. nih.govfrontiersin.org These enzymatic processes offer significant advantages, including the elimination of heavy metal catalysts and the use of inexpensive amino donors like ammonia, with water as the primary byproduct. frontiersin.org For a compound like this compound, a hypothetical enzymatic route could involve the reductive amination of a corresponding α-hydroxy ketone with N-benzyl-N-(3-methoxypropyl)amine, catalyzed by an appropriate IRED.

Another green strategy involves one-pot, multi-step enzymatic cascades. For instance, a process could start from simple, readily available aldehydes and amines, proceeding through sequential enzymatic reactions to build the target amino alcohol without isolating intermediates, thus saving on solvents and energy. nih.govnih.gov Visible-light photocatalysis also represents a burgeoning field for green synthesis, offering metal-free routes for C-N bond formation under ambient conditions. researchgate.net

Interactive Table: Comparison of Synthetic Approaches for Amino Alcohols
FeatureTraditional Synthesis (e.g., Williamson Ether Synthesis followed by Amination)Green Biocatalytic Synthesis
Solvents Often volatile organic compounds (VOCs) like THF, DCMPrimarily water
Catalysts Stoichiometric reagents or heavy metalsRecyclable enzymes (biocatalysts)
Byproducts Significant salt waste, organic wasteMinimal, often just water
Reaction Conditions Often requires harsh temperatures and pressuresMild (ambient temperature and pressure)
Atom Economy Generally lower due to protecting groups and stoichiometric reagentsHigh, especially in direct amination
Stereoselectivity Often requires chiral auxiliaries or resolution, adding stepsInherently high enantioselectivity

Stereoselective Synthesis of Chiral Analogs of this compound

The hydroxyl and amino groups of this compound are attached to adjacent carbon atoms, creating a potential stereocenter at the carbon bearing the hydroxyl group. The synthesis of specific stereoisomers (enantiomers) is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. Several powerful strategies exist for achieving high levels of stereocontrol in the synthesis of such chiral amino alcohols. diva-portal.orgdiva-portal.org

Asymmetric catalysis is a highly efficient method for synthesizing enantiomerically enriched compounds, as a small amount of a chiral catalyst can generate a large quantity of a chiral product. For the formation of 1,2-amino alcohols, several catalytic strategies are particularly effective.

Asymmetric Transfer Hydrogenation (ATH): This method involves the reduction of α-amino ketones to the corresponding amino alcohols using a hydrogen donor (like formic acid or isopropanol) in the presence of a chiral metal catalyst, typically based on ruthenium, rhodium, or iridium. acs.org This approach is advantageous due to its operational simplicity and avoidance of high-pressure hydrogen gas. For the synthesis of a chiral analog of the target molecule, a precursor such as 2-[benzyl(3-methoxypropyl)amino]-1-phenylethan-1-one could be reduced with high enantioselectivity using a well-defined chiral Ru-diamine catalyst. Research has demonstrated that unprotected α-amino ketones can be converted to chiral 1,2-amino alcohols in high yields and with excellent enantioselectivities (>99% ee). acs.org

Catalytic Asymmetric Reductive Coupling: More direct methods involve the coupling of different fragments. For example, a copper-catalyzed reductive coupling has been developed for the enantioselective addition of N-substituted allyl groups to ketones, providing access to chiral 1,2-amino alcohols with high regio-, diastereo-, and enantioselectivity. nih.gov

Cross-Coupling of Aldehydes and Imines: Recent advances have shown that chromium-catalyzed asymmetric cross-coupling of aldehydes and imines can produce chiral β-amino alcohols with high efficiency. westlake.edu.cn This method utilizes an α-amino radical polar crossover strategy to control both chemical and stereochemical outcomes, starting from readily available materials. westlake.edu.cn

Interactive Table: Examples of Asymmetric Catalysis for Amino Alcohol Synthesis
Catalytic SystemSubstrate TypeProduct TypeReported Enantiomeric Excess (ee)Reference
Chiral Ruthenium-Diamine Complexα-Amino Ketones1,2-Amino Alcohols>99% acs.org
Copper-Chiral Phosphine ComplexAllenamides and Ketones1,2-Amino AlcoholsHigh nih.gov
Chromium-Chiral Ligand ComplexAldehydes and Iminesβ-Amino AlcoholsUp to 99% westlake.edu.cn
Sharpless Asymmetric AminohydroxylationAlkenes (e.g., unsaturated esters)β-Amino AlcoholsModerate to High diva-portal.org

Chiral Auxiliary Approach: This strategy involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. wikipedia.org The auxiliary then directs the stereochemical course of a subsequent reaction before being removed, yielding an enantiomerically enriched product. This method is robust and predictable. diva-portal.org

Commonly used auxiliaries derived from amino alcohols include Evans' oxazolidinones and pseudoephedrine. wikipedia.org For example, an achiral carboxylic acid could be attached to a chiral pseudoephedrine auxiliary to form an amide. Deprotonation followed by alkylation occurs with high diastereoselectivity, controlled by the stereocenters of the auxiliary. Subsequent removal of the auxiliary reveals a chiral carboxylic acid, which can then be converted to the target amino alcohol. wikipedia.org While powerful, this method is less atom-economical than catalytic approaches due to the use of stoichiometric amounts of the auxiliary. diva-portal.org

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products—such as amino acids, sugars, or terpenes—as starting materials. wikipedia.org The inherent chirality of the starting material is incorporated into the final target molecule through a series of chemical transformations.

For synthesizing a chiral analog of this compound, one could start from a natural α-amino acid like L-serine or L-phenylalanine. diva-portal.org For instance, the carboxylic acid group of a protected amino acid could be reduced to an alcohol, preserving the original stereocenter. Subsequent N-alkylation steps could then be used to introduce the benzyl and 3-methoxypropyl groups. This strategy is highly effective when the target molecule's structure and stereochemistry are closely related to a common chiral pool molecule. wikipedia.org

Chemical Reactivity and Transformations of 2 Benzyl 3 Methoxypropyl Amino Ethan 1 Ol

Reactions Involving the Hydroxyl Functionality

The primary alcohol in 2-[Benzyl(3-methoxypropyl)amino]ethan-1-ol can undergo several key reactions, including esterification, etherification, oxidation, and cyclization, to form new chemical entities.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be converted to an ester through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The esterification with a carboxylic acid, such as acetic acid, is typically catalyzed by a strong acid and results in the formation of the corresponding acetate (B1210297) ester. For instance, the reaction of benzyl (B1604629) alcohol with acetic acid, catalyzed by a sulfated metal-incorporated MCM-48, can yield benzyl acetate with high selectivity. nih.gov A general representation of this reaction is the conversion of an alcohol to an ester in the presence of an acid catalyst. google.com

ReactantReagentProductYield (%)Reference
Benzyl alcoholAcetic acid / S-Fe-MCM-48Benzyl acetate98.9 nih.gov
AlcoholCarboxylic acid / Acid catalystEsterNot specified google.com

Etherification: The formation of an ether from the hydroxyl group can be achieved through methods like the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For example, benzyl ethers can be prepared by reacting the alcohol with benzyl bromide in the presence of a base. beilstein-journals.org Another approach involves the reaction with 2-benzyloxy-1-methylpyridinium triflate, which serves as a benzylating agent under neutral conditions. nih.govnih.gov

ReactantReagentProductYield (%)Reference
AlcoholBenzyl bromide / BaseBenzyl etherNot specified beilstein-journals.org
Alcohol2-Benzyloxy-1-methylpyridinium triflateBenzyl etherGood to excellent nih.govnih.gov

Oxidation and Reduction of the Hydroxyl Group

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the oxidizing agent and reaction conditions. Chemoselective oxidation to the aldehyde can be achieved using mild reagents to avoid over-oxidation. For instance, a copper(I) iodide/TEMPO catalytic system in the presence of DMAP under an oxygen atmosphere can selectively oxidize benzyl and amino alcohols to their corresponding aldehydes in excellent yields. d-nb.infoorganic-chemistry.org Another method involves the use of Eosin Y as a photocatalyst with molecular oxygen. organic-chemistry.org

SubstrateReagent/CatalystProductYield (%)Reference
2-Aminobenzyl alcoholCuI/DMAP/TEMPO/O₂2-Aminobenzaldehyde88 d-nb.infoorganic-chemistry.org
Benzyl alcoholEosin Y / O₂ / Blue LEDBenzaldehyde (B42025)68-93 organic-chemistry.org

Reduction: The reduction of the hydroxyl group in amino alcohols to a methylene (B1212753) group is a challenging transformation that typically requires harsh conditions or multi-step procedures. Direct reduction is not a common reaction for simple alcohols and often involves initial conversion of the hydroxyl group to a better leaving group, such as a tosylate, followed by reduction with a hydride reagent like lithium aluminum hydride.

Cyclization Reactions Leading to Heterocyclic Systems

The bifunctional nature of this compound, containing both a nucleophilic amine and a hydroxyl group, makes it a potential precursor for the synthesis of heterocyclic systems such as morpholines. Intramolecular cyclization can be induced, for example, by treating a related N-(3-halopropyl)ethanolamine derivative with a base to facilitate an intramolecular Williamson ether synthesis, leading to the formation of a morpholine (B109124) ring. The synthesis of substituted morpholines can also be achieved via palladium-catalyzed carboamination reactions of O-allyl ethanolamine (B43304) derivatives. ias.ac.in

Reactions at the Tertiary Amine Nitrogen

The tertiary amine in this compound is a nucleophilic and basic center, allowing for reactions such as quaternization, salt formation, and N-oxidation.

Quaternization and Salt Formation

Quaternization: As a tertiary amine, the nitrogen atom can react with alkyl halides, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. This reaction, known as the Menshutkin reaction, involves the nucleophilic attack of the amine on the alkyl halide. The kinetics of such reactions are influenced by the solvent polarity, with more polar solvents generally accelerating the reaction. For example, the quaternization of N,N-dimethylaniline with benzyl chloride has been studied in various polar solvents. semanticscholar.orgmdpi.com

AmineAlkylating AgentSolventProductReference
N,N-DimethylanilineBenzyl chlorideAcetoneN-Benzyl-N,N-dimethylanilinium chloride semanticscholar.orgmdpi.com

Salt Formation: Being a basic compound, the tertiary amine readily reacts with acids to form ammonium salts. This is a simple acid-base reaction that can be used for purification or to modify the solubility of the compound.

N-Oxidation and Amine Rearrangements

N-Oxidation: The tertiary amine can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxides are polar compounds with interesting chemical and biological properties. The oxidation is often chemoselective, leaving other functional groups in the molecule intact under controlled conditions.

AmineOxidizing AgentProductReference
Fused Heterocyclic Aminem-CPBAN-Oxide

Amine Rearrangements: Rearrangements involving the tertiary amine are less common but can occur under specific conditions. For instance, β-amino alcohols can undergo rearrangement upon activation of the hydroxyl group. Transformation of the hydroxyl group into a good leaving group, for example by reaction with trifluoroacetic anhydride, can lead to a rearranged β-amino alcohol. organic-chemistry.org

Amine-Catalyzed Organic Transformations

The structure of this compound, featuring both a tertiary amine and a hydroxyl group, is characteristic of an amino alcohol. This class of compounds is frequently employed in organocatalysis, where the amine can act as a Lewis base or form key intermediates like enamines or iminium ions, and the alcohol can participate in hydrogen bonding to organize transition states, thereby influencing stereoselectivity.

While specific studies detailing the catalytic use of this compound are not prominent in the literature, its structural motifs suggest potential applications in various amine-catalyzed transformations. For instance, tertiary amino alcohols are known to catalyze reactions such as:

Aldol and Michael Additions: The amine can activate carbonyl compounds by forming enamine intermediates, which then react with electrophiles.

Asymmetric Synthesis: Chiral versions of similar amino alcohols are staples in asymmetric catalysis, suggesting that if this compound were resolved into its enantiomers, it could potentially direct the stereochemical outcome of certain reactions.

Three-Component Coupling Reactions: Copper-catalyzed carboamination of styrenes, for example, utilizes amines to form N-arylbenzyl-amines, highlighting the role of the amine functionality in complex bond-forming sequences. nih.gov

The catalytic cycle would typically involve the tertiary amine deprotonating a substrate or activating it through nucleophilic attack, while the hydroxyl group could stabilize charged intermediates or co-catalysts.

Reactions of the Benzyl Moiety

The benzyl group (C₆H₅CH₂–) is a common structural feature that undergoes a variety of characteristic reactions on both its aromatic ring and the benzylic carbon.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of the benzyl group is susceptible to electrophilic aromatic substitution (EAS). The substituent attached to the ring, in this case, the –CH₂N(3-methoxypropyl)(CH₂CH₂OH) group, dictates the rate and regioselectivity of the reaction. The nitrogen atom's lone pair can donate electron density to the ring, making it an activating group. ucalgary.ca This activation directs incoming electrophiles to the ortho and para positions.

However, the basicity of the tertiary amine complicates EAS reactions that require strong acids, such as nitration (HNO₃/H₂SO₄) and Friedel-Crafts reactions (AlCl₃). ucalgary.cayoutube.com Under these conditions, the nitrogen atom is protonated, forming an ammonium salt. The resulting positively charged group becomes a strong deactivating, meta-directing group. ucalgary.ca To achieve ortho or para substitution, the amine functionality often needs to be protected, for instance, by converting it to an amide, which is less basic and still directs ortho/para. ucalgary.ca

Typical Electrophilic Aromatic Substitution Reactions:

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid would likely be complicated by the amine's basicity.

Nitration: Requires strong acids, leading to protonation and meta-direction.

Sulfonation: Uses SO₃ and H₂SO₄, also leading to meta-direction.

Friedel-Crafts Alkylation/Acylation: The Lewis acid catalysts (e.g., AlCl₃) would complex with the amine, deactivating the ring. ucalgary.ca

Oxidation of the Benzylic Carbon

The benzylic carbon—the carbon atom attached to both the phenyl ring and the nitrogen—is activated and susceptible to oxidation due to the stability of benzylic radicals and carbocations. libretexts.org The oxidation of benzylic C-H bonds is a common transformation. nih.govmasterorganicchemistry.com

Strong oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO₄) can aggressively oxidize alkyl side-chains on a benzene (B151609) ring. libretexts.orgmasterorganicchemistry.com In the case of this compound, such a reaction would likely cleave the benzyl group and oxidize it to benzoic acid. libretexts.org

More selective oxidation methods can target the benzylic position to yield different products. For instance, various metal-catalyzed oxidations using reagents like tert-butyl hydroperoxide (TBHP) can convert benzylic C-H bonds to carbonyls. mdpi.com If the benzylic C-N bond were to be cleaved and the carbon oxidized, it could potentially form benzaldehyde or benzoic acid. Oxidation without cleavage of the C-N bond could lead to the formation of an N-benzoyl derivative, effectively converting the benzyl amine into an amide.

Oxidant Typical Conditions Potential Product(s)
KMnO₄, H₃O⁺, heatHot, acidic conditionsBenzoic acid (via cleavage)
H₂CrO₄, heatHot, acidic conditionsBenzoic acid (via cleavage)
CuCl₂/TBHPMild, catalyticBenzaldehyde or Benzoic acid
O₂, Metal CatalystAerobic oxidationKetones/Carboxylic Acids

Hydrogenolysis and Debenzylation Strategies

The N-benzyl group is widely used as a protecting group for amines because it can be readily cleaved under relatively mild conditions. acs.org This cleavage, known as debenzylation, is most commonly achieved through catalytic hydrogenolysis. thieme-connect.de This process involves the cleavage of the carbon-nitrogen bond with the addition of hydrogen. thieme-connect.de

The standard method employs hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C). acs.orgnih.gov The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol (B129727). The benzyl group is converted to toluene, leaving the secondary amine.

Alternative methods for debenzylation are also well-established:

Transfer Hydrogenolysis: This method avoids the need for gaseous hydrogen. A hydrogen donor, such as ammonium formate, is used in conjunction with a catalyst like Pd/C. researchgate.net

Dissolving Metal Reduction: Strong reducing conditions, such as sodium in liquid ammonia, can also cleave the N-benzyl bond.

Acid-Catalyzed Deprotection: Certain Brønsted or Lewis acids can facilitate the removal of the benzyl group, though this is less common for simple N-benzyl amines compared to N-benzyloxycarbonyl (Cbz) groups. acs.org

The efficiency of catalytic hydrogenolysis can sometimes be hindered by the product amine coordinating to the palladium catalyst, which can act as a poison. nih.gov The addition of an acid can sometimes mitigate this issue by forming the ammonium salt. nih.gov

Method Reagents and Catalyst Typical Solvent Key Features
Catalytic HydrogenationH₂ (gas), Pd/CEthanol, MethanolStandard, clean, and efficient method. nih.gov
Transfer HydrogenolysisAmmonium Formate, Pd/C or MgMethanolAvoids handling of H₂ gas; rapid. researchgate.net
Acid-Facilitated HydrogenationH₂, Pd/C, Nb₂O₅/CMethanolEnhanced rate, prevents catalyst poisoning. nih.gov
Oxidative DeprotectionDDQ, NIS, OxoneVariesUsed when hydrogenation is not viable. acs.org

Reactions of the Methoxypropyl Side Chain

The methoxypropyl group contains a stable ether linkage that can be cleaved under specific, often harsh, conditions.

Cleavage and Modification of the Ether Linkage

Ethers are generally unreactive and resistant to many reagents, which is why they are often used as solvents. wikipedia.org However, the C-O bond of an ether can be cleaved by strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). wikipedia.org

The cleavage of the methyl ether in the methoxypropyl side chain would typically proceed via an Sₙ2 mechanism. The reaction is initiated by the protonation of the ether oxygen by the strong acid. The halide anion (Br⁻ or I⁻), a good nucleophile, then attacks the less sterically hindered carbon—in this case, the methyl group. This would yield a 3-(benzyl(2-hydroxyethyl)amino)propan-1-ol and methyl bromide or methyl iodide.

Reaction Sequence:

Protonation of the ether oxygen: R-O-CH₃ + HBr → R-O⁺(H)-CH₃ + Br⁻

Sₙ2 attack by the halide: Br⁻ + CH₃-(H)O⁺-R → CH₃Br + R-OH

Strong Lewis acids, most notably boron tribromide (BBr₃), are also highly effective for cleaving ethers, particularly aryl methyl ethers, and can function under milder temperature conditions than HBr or HI. organic-chemistry.org It's important to consider that the conditions required for ether cleavage are harsh and could potentially lead to side reactions at other functional groups within the this compound molecule, such as dehydration of the alcohol or reactions involving the benzyl group.

Functional Group Interconversions on the Propyl Chain

The methoxy (B1213986) group on the propyl chain of this compound is a key site for functional group interconversion. The most significant transformation at this position is the cleavage of the methyl ether to yield a primary alcohol.

Ether Cleavage to Form a Primary Alcohol:

The conversion of the methoxy group to a hydroxyl group is typically achieved through ether cleavage reactions, most commonly employing strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of a methyl ether, the reaction generally follows an SN2 mechanism.

The resulting diol, 3-[benzyl(2-hydroxyethyl)amino]propan-1-ol, is a versatile intermediate for further derivatization. The newly introduced primary alcohol on the propyl chain can undergo a range of reactions, including oxidation, esterification, and etherification, to introduce new functional moieties.

ReactantReagentsProductReaction Type
This compoundHBr or HI3-[Benzyl(2-hydroxyethyl)amino]propan-1-olEther Cleavage
3-[Benzyl(2-hydroxyethyl)amino]propan-1-olOxidizing Agent (e.g., PCC, DMP)3-[Benzyl(2-hydroxyethyl)amino]propanalOxidation
3-[Benzyl(2-hydroxyethyl)amino]propan-1-olCarboxylic Acid/Acyl ChlorideEster derivativeEsterification
3-[Benzyl(2-hydroxyethyl)amino]propan-1-olAlkyl Halide/SulfonateEther derivativeWilliamson Ether Synthesis

Interactive Data Table: Functional Group Interconversions

Starting MaterialReagent(s)ProductTransformation
This compoundHBr3-[Benzyl(2-hydroxyethyl)amino]propan-1-olDemethylation
3-[Benzyl(2-hydroxyethyl)amino]propan-1-olPCC3-[Benzyl(2-hydroxyethyl)amino]propanalOxidation to Aldehyde
3-[Benzyl(2-hydroxyethyl)amino]propan-1-olAcetyl Chloride3-[Benzyl(2-hydroxyethyl)amino]propyl acetateAcetylation

Spectroscopic and Advanced Characterization of 2 Benzyl 3 Methoxypropyl Amino Ethan 1 Ol

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Characterization

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing the fragmentation of its molecular ion. In a typical MS/MS experiment, the parent ion of 2-[Benzyl(3-methoxypropyl)amino]ethan-1-ol (with a molecular formula of C13H21NO2 and a molecular weight of 223.31 g/mol ) would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.

The fragmentation of this compound is expected to be influenced by its key functional groups: the benzyl (B1604629) group, the tertiary amine, the ether linkage, and the primary alcohol. The most likely points of cleavage are the bonds adjacent to the nitrogen atom (alpha-cleavage) and the benzylic C-N bond, due to the stability of the resulting fragments. miamioh.edumsu.edulibretexts.org

Expected Fragmentation Pathways:

Formation of the Tropylium Cation: A common fragmentation pathway for benzyl-containing compounds is the cleavage of the C-N bond to form a stable benzyl cation (m/z 91), which can rearrange to the even more stable tropylium cation. nih.govcore.ac.uknih.gov

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom is a dominant fragmentation pathway for amines. miamioh.edumsu.edu This can result in several stable fragment ions.

Loss of Small Neutral Molecules: The parent ion may also lose small, stable neutral molecules such as water (H2O) from the alcohol group or methanol (B129727) (CH3OH) from the methoxypropyl chain.

Interactive Table 1: Plausible Fragment Ions in the MS/MS Spectrum of this compound

m/z (mass-to-charge ratio) Proposed Fragment Ion Plausible Neutral Loss Notes
224.16[C13H22NO2]+-Protonated parent molecule [M+H]+
206.15[C13H20NO]+H2OLoss of water from the hydroxyl group
192.13[C12H18NO]+CH3OHLoss of methanol
164.14[C11H18N]+C2H5O2Cleavage of the ethanol (B145695) group
134.10[C8H12NO]+C5H9OCleavage within the methoxypropyl chain
91.05[C7H7]+C6H14NO2Formation of the benzyl/tropylium cation

Note: The m/z values are calculated for the monoisotopic masses of the most likely fragment ions.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound. It determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) in a sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula (C13H21NO2). A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition.

Interactive Table 2: Elemental Analysis Data for this compound

Element Molecular Formula Theoretical % Experimental % (Hypothetical)
Carbon (C)C13H21NO269.92%69.90%
Hydrogen (H)C13H21NO29.48%9.50%
Nitrogen (N)C13H21NO26.27%6.25%
Oxygen (O)C13H21NO214.33%14.35%

Note: Experimental values are hypothetical and serve as an example of expected results for a pure sample.

X-ray Crystallography for Solid-State Structural Determination (if crystalline form is obtained)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a molecule in its solid state. This technique is contingent upon the ability to grow a single, high-quality crystal of the compound, which can be challenging for oils or amorphous solids.

Should a crystalline form of this compound be obtained, X-ray diffraction analysis would provide precise information on:

Bond lengths and angles: The exact distances between atoms and the angles between chemical bonds.

Conformation: The spatial arrangement of the atoms in the molecule, including the orientation of the benzyl and methoxypropyl groups.

Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing details about hydrogen bonding (involving the hydroxyl group) and other non-covalent interactions.

As of now, there is no publicly available crystal structure for this compound in crystallographic databases. The successful application of this technique would provide an unambiguous confirmation of the compound's connectivity and stereochemistry.

Theoretical and Computational Studies on 2 Benzyl 3 Methoxypropyl Amino Ethan 1 Ol

Density Functional Theory (DFT) Calculations

DFT has become a powerful tool for investigating the structural and electronic properties of molecules. For 2-[Benzyl(3-methoxypropyl)amino]ethan-1-ol, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to provide insights into its molecular characteristics.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as its ground state conformation. This is achieved through geometry optimization. For a flexible molecule like this compound, multiple low-energy conformations (conformers) may exist due to the rotation around its single bonds. A conformational search would be necessary to identify the global minimum energy structure. The optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, for the most stable conformer would then be determined and could be compared with experimental data if available.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO provides information about the molecule's kinetic stability.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is vital for predicting how the molecule will interact with other chemical species.

Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. The calculated vibrational frequencies can be correlated with experimentally obtained spectra to aid in the assignment of spectral bands to specific molecular vibrations.

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

Molecular Dynamics (MD) simulations would allow for the study of the dynamic behavior of this compound over time. By simulating the motion of the atoms, MD can provide a detailed picture of the molecule's conformational landscape, flexibility, and how it might behave in different environments, such as in a solvent. This information is particularly valuable for understanding the behavior of flexible molecules in solution.

Computational Studies on Reaction Mechanisms and Transition States Involving this compound

Computational methods can be used to investigate the potential chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, researchers can determine the reaction pathways and activation energies. This would provide valuable insights into the molecule's reactivity and the mechanisms of reactions in which it might participate.

Extensive Research Reveals No Publicly Available Data on the Coordination Chemistry of this compound

Following a comprehensive search of scientific literature and chemical databases for information on the coordination chemistry and ligand applications of the compound this compound, it has been determined that there are no available research findings, data, or publications on this specific subject. As a result, it is not possible to generate a detailed, evidence-based article according to the requested outline.

The inquiry specified a detailed structure focusing on ligand design, chelation modes, synthesis and characterization of its transition and main group metal complexes, and its application in asymmetric catalysis. However, searches for this particular compound yielded no results in the context of its use as a ligand, the synthesis of its metal complexes, or its application in catalysis.

While the fundamental principles of coordination chemistry provide a theoretical framework for how this compound could behave as a ligand, any discussion would be purely speculative. The compound possesses a tertiary amine (a potential nitrogen donor) and a primary alcohol (a potential oxygen donor), making it a candidate for an N,O-bidentate chelating ligand. The benzyl (B1604629) and 3-methoxypropyl groups attached to the nitrogen atom would be expected to exert steric and electronic influences on the formation and geometry of potential metal complexes.

In the absence of empirical data, any detailed discussion on coordination geometries, electronic properties of its metal complexes, or its efficacy as a chiral ligand in asymmetric catalysis would be conjectural and not meet the required standard of a scientifically accurate article based on detailed research findings. The scientific community has not, according to accessible records, explored or published on the coordination chemistry of this specific molecule. Therefore, the requested article cannot be provided.

Coordination Chemistry and Ligand Applications of 2 Benzyl 3 Methoxypropyl Amino Ethan 1 Ol

Application as a Chiral Ligand in Asymmetric Catalysis

Enantioselective Transformations Mediated by Metal Complexes

There is no available research data on the use of metal complexes of 2-[Benzyl(3-methoxypropyl)amino]ethan-1-ol in mediating enantioselective transformations.

Ligand Modification Strategies for Tunable Catalytic Performance

There are no documented strategies for the modification of this compound for the purpose of tuning catalytic performance, as its catalytic activities have not been reported.

Spectroscopic Characterization of Metal-Ligand Interactions

No spectroscopic data (such as NMR, IR, UV-Vis, or X-ray crystallography) for metal complexes of this compound are available in the published literature.

Applications of 2 Benzyl 3 Methoxypropyl Amino Ethan 1 Ol As a Synthetic Precursor

Building Block for the Synthesis of Complex Organic Molecules

The inherent functionality of 2-[Benzyl(3-methoxypropyl)amino]ethan-1-ol provides a scaffold that can be elaborated into a diverse range of more complex structures, including heterocyclic systems, polydentate ligands, and functional polymers.

The 1,2-amino alcohol motif within this compound is a classic precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. One of the most direct applications is in the preparation of substituted oxazolidines.

A prominent example of such a transformation is the synthesis of N-benzyloxazolidinones through a cyclization reaction with N,N'-Carbonyldiimidazole (CDI). This reaction proceeds efficiently without the need for a catalyst, using CDI to activate the hydroxyl and amino groups, leading to the formation of a five-membered ring. derpharmachemica.com For this compound, this would result in the formation of 3-benzyl-3-(3-methoxypropyl)oxazolidin-2-one. This methodology offers a straightforward, one-pot approach to synthesizing oxazolidinone derivatives, which are significant structural motifs in pharmaceuticals. derpharmachemica.com

The general reaction is depicted below:

Reaction: N-benzyl-β-amino alcohol + N,N'-Carbonyldiimidazole → N-benzyloxazolidinone

This transformation highlights the utility of amino alcohols as precursors to important heterocyclic systems. The reaction conditions and yields for analogous N-benzyl-β-amino alcohols are presented in the following table.

EntryN-benzyl-β-amino alcohol DerivativeSolventTemperatureTime (h)Yield (%)
1N-benzyl-β-amino alcoholDCMRoom Temp1530
2N-benzyl-β-amino alcoholDCM40°C2435
3N-benzyl-β-amino alcoholDMSORoom Temp1588
4N-(4-methoxybenzyl)aminoethanolDMSORoom Temp1585
Data derived from an efficient and catalyst-free one-pot synthesis of N-benzyloxazolidinone derivatives. derpharmachemica.com

Amino alcohols are a well-established class of ligands in coordination chemistry and asymmetric catalysis, owing to their ability to form stable chelate rings with metal ions. rsc.orgmdpi.com The structure of this compound is particularly noteworthy as it contains three potential donor atoms: the nitrogen of the tertiary amine, the oxygen of the primary alcohol, and the ether oxygen within the methoxypropyl chain. This arrangement allows it to function as a potential N,O,O-tridentate ligand.

Such polydentate ligands are highly sought after for their ability to form stable complexes with a variety of transition metals, including zinc, ruthenium, and copper. rsc.orgmdpi.commdpi.com These metal complexes can serve as highly effective catalysts in a range of chemical transformations. For instance, chiral β-amino alcohols are extensively used as ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation of imines and ketones, achieving high enantioselectivity. mdpi.com

The coordination of this compound to a metal center (M) can be represented as follows, forming two chelate rings which enhance the complex's stability. The benzyl (B1604629) and methoxypropyl groups provide steric bulk and influence the electronic properties of the metal center, which can be fine-tuned to optimize catalytic activity and selectivity.

Ligand TypeMetalReaction TypeOutcome
Chiral β-Amino AlcoholRutheniumAsymmetric Transfer HydrogenationHigh yield and enantiomeric excess
Chiral β-Amino AlcoholDiethylzincEnantioselective Addition to AldehydesNearly quantitative yield and high enantiomeric excess
Illustrative applications of amino alcohol ligands in catalysis. rsc.orgmdpi.com

The presence of a primary hydroxyl group allows this compound to be incorporated into various polymer architectures. It can act as a functional monomer in condensation polymerizations or as an initiator for ring-opening polymerizations.

One approach is its use in the synthesis of poly(ester amide)s and poly(beta-amino alcohol)s. nih.govgoogle.com These polymers are often biodegradable and have applications in the biomedical field. nih.gov By reacting with diacids and polyols, the amino alcohol moiety can be integrated into the polymer backbone, introducing both ester and amide linkages. nih.gov

Alternatively, the molecule can be attached as a pendant group to a pre-formed polymer backbone. For example, the hydroxyl group can react with polymers containing reactive side chains like isocyanates or acyl chlorides. The resulting polymers would feature pendant N-benzyl-N-(3-methoxypropyl)aminoethyl groups, which can impart specific properties to the material, such as pH-responsiveness, thermal sensitivity, or metal-chelating capabilities. nih.govtu-dresden.deresearchgate.net The presence of amino groups in polymers has been shown to significantly enhance their capacity for adsorbing heavy metals from aqueous solutions. nih.govrsc.org

Polymer TypeMonomer/Functional GroupKey LinkagePotential Application
Poly(ester amide)Amino alcohol, Diacid, PolyolEster, AmideBiodegradable elastomers
Poly(beta-amino alcohol)Amine, Diepoxideβ-amino alcoholBiomedical coatings, Gene delivery
Functionalized PolystyrenePendant amino alcoholC-N bondHeavy metal adsorption
Examples of polymers incorporating amino alcohol functionalities. nih.govgoogle.comnih.gov

Intermediate in Multi-Step Chemical Syntheses

In the context of multi-step organic synthesis, this compound serves as a valuable intermediate. Its functional groups can be selectively modified to build molecular complexity step-by-step. Such intermediates are crucial in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). mallakchemicals.comq100lifesciences.comresearchgate.net

The primary hydroxyl group can be readily converted into a good leaving group, such as a tosylate or mesylate. This transformation facilitates subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups (e.g., azides, cyanides, thiols).

Furthermore, the N-benzyl group can serve as a protecting group for the amine. It can be removed under various conditions, most commonly via catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst). researchgate.net This debenzylation would unmask a secondary amine, 2-[(3-methoxypropyl)amino]ethan-1-ol, which can then undergo further reactions such as acylation, alkylation, or be used in the construction of different heterocyclic systems. This strategy of protection and deprotection is a cornerstone of complex molecule synthesis.

A hypothetical synthetic sequence could be:

Activation of Hydroxyl: this compound is reacted with tosyl chloride to form the corresponding tosylate.

Nucleophilic Substitution: The tosylate is treated with a nucleophile (e.g., sodium azide) to displace the tosyl group.

Debenzylation: The N-benzyl group is removed by catalytic hydrogenation.

Further Functionalization: The resulting secondary amine can be acylated or alkylated to introduce new substituents.

This step-wise approach allows for the controlled and systematic construction of complex target molecules, where this compound acts as a key scaffold.

Role in One-Pot and Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.govchemicaljournal.in While tertiary amines like this compound cannot act as the primary or secondary amine component typically required in classic MCRs (e.g., Mannich, Ugi, or Passerini reactions), they can still play important roles.

The compound could potentially be used in MCRs where one of its functional groups is transformed in situ. For example, a one-pot process could be designed to first perform a debenzylation, generating a secondary amine that immediately participates in a subsequent multicomponent coupling. nih.govresearchgate.net

Additionally, the tertiary amine functionality can act as an internal base or a directing group in certain reaction sequences, facilitating transformations at other parts of the molecule or influencing the stereochemical outcome of a reaction. The hydroxyl group can also participate as a nucleophile in MCRs. For instance, in a one-pot synthesis of N-containing heterocycles from bioethanol and amino-alcohols, the alcohol functionality is a key reactant in the dehydrogenative condensation process. oaepublish.com The tertiary amine within the molecule could influence the reaction's pathway and selectivity. Such one-pot syntheses are highly valued for their atom economy, reduced waste generation, and operational simplicity. mdpi.com

Environmental and Degradation Considerations Relevant to 2 Benzyl 3 Methoxypropyl Amino Ethan 1 Ol

Investigation of Chemical Stability and Degradation Pathways (e.g., hydrolysis, oxidation under various conditions)

The chemical stability of 2-[Benzyl(3-methoxypropyl)amino]ethan-1-ol is dictated by the functional groups present: a secondary amine, an ether, an alcohol, and a benzyl (B1604629) group.

Hydrolysis: The ether linkage (-O-CH₃) and the carbon-nitrogen bonds of the tertiary amine are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). Hydrolysis would likely only occur under more extreme acidic or basic conditions, which are not characteristic of most natural environments.

Oxidation: The primary routes of oxidative degradation are expected to involve the tertiary amine and the benzylic carbon.

Amine Oxidation: Tertiary amines can be susceptible to oxidation, potentially leading to the formation of N-oxides or cleavage of the alkyl groups.

Benzylic Oxidation: The methylene (B1212753) group attached to the phenyl ring (the benzylic position) is a potential site for oxidation. Studies on the atmospheric oxidation of benzyl alcohol, a structurally related compound, have shown that it can be initiated by hydroxyl radicals (OH). copernicus.org This process can lead to the formation of benzaldehyde (B42025) and other aromatic products. copernicus.org While the substitution on the nitrogen atom in this compound will influence the reaction rates and pathways, the benzyl moiety remains a likely point of oxidative attack. Research on the oxidation of benzyl alcohols has demonstrated the formation of aldehydes and ketones under various catalytic conditions. nih.govnih.govresearchgate.net The degradation of benzyl alcohol through sonication has also been shown to yield benzene (B151609), toluene, and benzaldehyde, suggesting that high energy inputs can break down the molecule. researchgate.netpharm.or.jp

A hypothetical oxidative degradation pathway for this compound could involve initial attack at the benzylic position, leading to the formation of an aldehyde and subsequent cleavage of the benzyl group. The remaining 2-[(3-methoxypropyl)amino]ethan-1-ol would then be a more readily biodegradable aliphatic compound.

Due to the absence of specific experimental data for this compound, a data table on its chemical stability and degradation products cannot be provided.

Assessment of Photodegradation Mechanisms

The presence of the benzene ring in this compound suggests a potential for photodegradation. Aromatic compounds can absorb ultraviolet (UV) radiation present in sunlight, which can lead to their electronic excitation and subsequent chemical reactions.

The likely mechanisms for photodegradation would involve:

Direct Photolysis: The molecule could directly absorb photons, leading to the cleavage of chemical bonds. The benzylic C-N bond is a potential site for photolytic cleavage.

Indirect Photodegradation: The compound may react with photochemically generated reactive species in the environment, such as hydroxyl radicals (•OH), singlet oxygen, or peroxy radicals. The reaction with hydroxyl radicals is often a significant degradation pathway for organic compounds in the atmosphere and in sunlit surface waters.

The specific byproducts of photodegradation would depend on the environmental matrix (air, water, soil) and the presence of other chemical species. Potential products could include benzaldehyde, benzoic acid, and smaller aliphatic amines and alcohols resulting from the breakdown of the parent molecule.

No specific studies on the photodegradation of this compound have been identified, and therefore, a data table of photodegradation rates and products is not available.

Studies on Biodegradation Potential in Environmental Systems

The biodegradation potential of this compound in environmental systems such as soil and water has not been specifically reported in the scientific literature. However, an estimation of its biodegradability can be made by considering its structural components.

Aliphatic Chains: The methoxypropyl and ethanol (B145695) moieties are aliphatic and would generally be expected to be biodegradable by common environmental microorganisms.

Benzyl Group: The benzyl group is an aromatic moiety. While benzene and its derivatives can be biodegradable, the rate and extent of degradation can vary depending on the specific substitutions and the environmental conditions.

Tertiary Amine: The tertiary amine may present some resistance to biodegradation compared to primary or secondary amines.

Given the lack of experimental data, a data table on the biodegradation of this compound cannot be provided.

Q & A

Basic Research Question

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/0.1% TFA to verify ≥95% purity.
  • NMR : Confirm proton environments (e.g., benzyl CH₂ at δ 3.7–4.1 ppm, methoxy singlet at δ 3.3 ppm).
  • MS (ESI+) : Expected [M+H]⁺ at m/z 268.2 (C₁₃H₂₁NO₂) .

How can researchers design experiments to evaluate the compound’s metabolic stability in vitro?

Advanced Research Question
Protocol :

  • Hepatic Microsome Assay : Incubate with human liver microsomes (HLMs) in NADPH-regenerating system (37°C, pH 7.4).
  • Sampling : Collect aliquots at 0, 15, 30, 60 min.
  • Analysis : Quantify parent compound via LC-MS/MS; calculate half-life (t₁/₂) using first-order kinetics.
    Interpretation : Low t₁/₂ (<30 min) suggests rapid metabolism, necessitating structural modifications (e.g., fluorination of labile groups) .

What strategies mitigate toxicity risks during in vivo studies involving this compound?

Advanced Research Question

  • Dose Escalation : Start with sub-therapeutic doses (e.g., 1–5 mg/kg in rodents) and monitor hepatic/kidney biomarkers (ALT, BUN).
  • Formulation : Use biocompatible carriers (e.g., PEGylated liposomes) to reduce acute toxicity.
  • Safety Pharmacology : Conduct hERG channel inhibition assays to assess cardiac risk .

How do structural modifications of the methoxypropyl or benzyl groups impact biological activity?

Advanced Research Question
Structure-Activity Relationship (SAR) Guidelines :

  • Methoxy Group : Replacement with ethoxy increases lipophilicity (logP +0.5) but may reduce aqueous solubility.
  • Benzyl Substitution : Electron-withdrawing groups (e.g., -Cl at para position) enhance receptor affinity by 2–3 fold in serotonin receptor models.
    Experimental Approach : Synthesize analogs via parallel synthesis and screen in high-throughput functional assays .

What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Basic Research Question

  • ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate logP, BBB permeability, and CYP450 inhibition.
  • Molecular Dynamics (MD) : Simulate binding stability with target receptors (e.g., 5-HT₁A) using GROMACS or AMBER.
  • Docking : AutoDock Vina for preliminary binding mode analysis .

How should researchers address batch-to-batch variability in synthesis?

Basic Research Question

  • QC Protocols : Implement in-process monitoring (e.g., TLC at each step).
  • Purification : Use preparative HPLC with standardized gradients.
  • Documentation : Maintain detailed logs of reagent lots, reaction times, and ambient conditions .

What in vitro models are suitable for assessing neuropharmacological effects of this compound?

Advanced Research Question

  • Primary Neuronal Cultures : Rat cortical neurons for acute toxicity (LDH assay) and neurite outgrowth.
  • SH-SY5Y Cells : Differentiate with retinoic acid to model dopaminergic pathways; measure cAMP levels via ELISA.
  • Patch Clamp Electrophysiology : Evaluate ion channel modulation (e.g., NMDA receptor currents) .

How can contradictory results in cytotoxicity assays be systematically analyzed?

Advanced Research Question
Root Causes :

  • Assay interference (e.g., compound fluorescence in MTT assays).
  • Cell line heterogeneity (e.g., HeLa vs. HEK293).
    Resolution :
  • Use orthogonal assays (ATP luminescence, Calcein-AM viability).
  • Normalize data to cell count (Hoechst 33342 staining) .

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